molecular formula C26H42N6O7 B14235815 L-Alanine, L-tyrosyl-L-valyl-L-lysyl-L-alanyl- CAS No. 350011-19-7

L-Alanine, L-tyrosyl-L-valyl-L-lysyl-L-alanyl-

Cat. No.: B14235815
CAS No.: 350011-19-7
M. Wt: 550.6 g/mol
InChI Key: OQAJRHQPJLTIQS-NHUSPQTBSA-N
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Description

L-Alanine, L-tyrosyl-L-valyl-L-lysyl-L-alanyl- is a peptide composed of five amino acids: L-alanine, L-tyrosine, L-valine, L-lysine, and L-alanine. Peptides like this one are essential in various biological processes and have significant roles in biochemistry and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanine, L-tyrosyl-L-valyl-L-lysyl-L-alanyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or OxymaPure.

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow the next amino acid to be added.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like L-Alanine, L-tyrosyl-L-valyl-L-lysyl-L-alanyl- often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis with high efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

L-Alanine, L-tyrosyl-L-valyl-L-lysyl-L-alanyl- can undergo various chemical reactions, including:

    Oxidation: Oxidation of the tyrosine residue can lead to the formation of dityrosine.

    Reduction: Reduction reactions can affect the peptide bonds, although these are less common.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or peracetic acid can be used under mild conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Various reagents, such as alkylating agents, can be used to introduce new functional groups.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can produce dityrosine, while substitution reactions can yield peptides with modified side chains.

Scientific Research Applications

L-Alanine, L-tyrosyl-L-valyl-L-lysyl-L-alanyl- has numerous applications in scientific research:

    Chemistry: Used in studies of peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or in vaccine development.

    Industry: Utilized in the development of biomaterials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Alanine, L-tyrosyl-L-valyl-L-lysyl-L-alanyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing processes like signal transduction, gene expression, and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-tyrosine: A dipeptide with similar properties but shorter chain length.

    L-Alanyl-L-valine: Another dipeptide with different amino acid composition.

    L-Alanyl-L-lysine: A dipeptide with lysine, offering different chemical properties.

Uniqueness

L-Alanine, L-tyrosyl-L-valyl-L-lysyl-L-alanyl- is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential applications. Its combination of hydrophobic and hydrophilic residues allows for versatile interactions in biological systems.

Properties

CAS No.

350011-19-7

Molecular Formula

C26H42N6O7

Molecular Weight

550.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]propanoyl]amino]propanoic acid

InChI

InChI=1S/C26H42N6O7/c1-14(2)21(32-23(35)19(28)13-17-8-10-18(33)11-9-17)25(37)31-20(7-5-6-12-27)24(36)29-15(3)22(34)30-16(4)26(38)39/h8-11,14-16,19-21,33H,5-7,12-13,27-28H2,1-4H3,(H,29,36)(H,30,34)(H,31,37)(H,32,35)(H,38,39)/t15-,16-,19-,20-,21-/m0/s1

InChI Key

OQAJRHQPJLTIQS-NHUSPQTBSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N

Canonical SMILES

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N

Origin of Product

United States

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